molecular formula C12H21F2NO2 B8370592 N-(2,2-difluorohept-6-en-1-yl)-L-valine

N-(2,2-difluorohept-6-en-1-yl)-L-valine

Cat. No.: B8370592
M. Wt: 249.30 g/mol
InChI Key: NIICQLVLYUDOOI-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-Difluorohept-6-en-1-yl)-L-valine is a fluorinated derivative of the amino acid L-valine. Its structure features a 2,2-difluorohept-6-en-1-yl group attached to the nitrogen of the valine backbone (molecular formula: C₁₂H₂₀F₂NO₂, molecular weight: 248.29 g/mol). The presence of fluorine atoms and an unsaturated alkene moiety distinguishes it from simpler valine derivatives.

Properties

Molecular Formula

C12H21F2NO2

Molecular Weight

249.30 g/mol

IUPAC Name

(2S)-2-(2,2-difluorohept-6-enylamino)-3-methylbutanoic acid

InChI

InChI=1S/C12H21F2NO2/c1-4-5-6-7-12(13,14)8-15-10(9(2)3)11(16)17/h4,9-10,15H,1,5-8H2,2-3H3,(H,16,17)/t10-/m0/s1

InChI Key

NIICQLVLYUDOOI-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCC(CCCC=C)(F)F

Canonical SMILES

CC(C)C(C(=O)O)NCC(CCCC=C)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Features of N-(2,2-Difluorohept-6-en-1-yl)-L-Valine and Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents/Functional Groups Applications/Properties References
This compound C₁₂H₂₀F₂NO₂ 248.29 Difluoroheptenyl, L-valine backbone Hypothetical bioactive agent
Tau-fluvalinate C₂₆H₂₂ClF₃N₂O₃ 502.91 Trifluoromethyl, chlorophenyl, valine Pesticide (acaricide/insecticide)
N-Acetyl-L-valine C₇H₁₃NO₃ 159.18 Acetyl group, L-valine Biochemical standard
N-Ethoxycarbonyl α-Methyl-L-valine C₉H₁₇NO₄ 203.24 Ethoxycarbonyl, α-methyl, L-valine Synthetic intermediate

Fluorinated Valine Derivatives

  • Tau-fluvalinate : A valine-derived pyrethroid pesticide with a trifluoromethyl group and chlorophenyl moiety. Its fluorination enhances stability and insecticidal activity . Compared to the target compound, tau-fluvalinate’s larger aromatic system and ester linkage likely confer greater pesticidal efficacy, whereas the target’s difluoroheptenyl group may prioritize membrane permeability in bioactive contexts.
  • Fluorination Impact : Both compounds leverage fluorine’s electronegativity and steric effects. However, the target’s aliphatic difluoro group may reduce photodegradation risks compared to tau-fluvalinate’s aromatic trifluoromethyl group.

Acetylated and Carbamate-Modified Valine Derivatives

  • N-Acetyl-L-valine : A simple acetylated valine (MW 159.18) used in biochemical studies. The acetyl group enhances solubility but reduces reactivity compared to the target’s fluorinated substituent .
  • N-Ethoxycarbonyl α-Methyl-L-valine: Features an ethoxycarbonyl group and α-methyl branch (MW 203.24). Such modifications are common in peptide synthesis to block racemization .

Valine in Cyclic Peptides and Antibiotics

  • Cyclo(L-leucyl-L-leucyl) : A cyclic dipeptide from Bacillus spp. with antimicrobial properties . Cyclic structures enhance stability but limit flexibility, unlike the target’s linear fluorinated chain.
  • Penicillin Biosynthesis: L-Valine is incorporated into penicillin-N and cephalosporins via enzymatic pathways .

Molecular Weight and Lipophilicity

The target compound’s molecular weight (248.29) positions it between small-molecule derivatives (e.g., N-acetyl-valine) and larger agrochemicals (e.g., tau-fluvalinate). Its difluoroheptenyl group likely increases lipophilicity (logP >2), favoring membrane penetration—a trait shared with tau-fluvalinate but absent in acetylated derivatives.

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